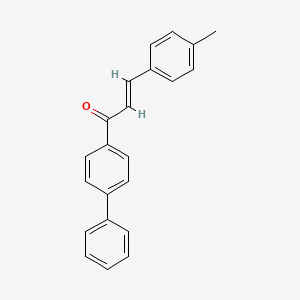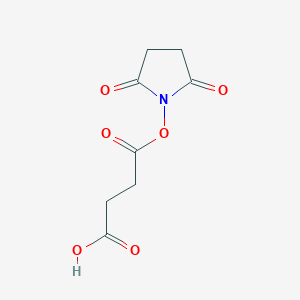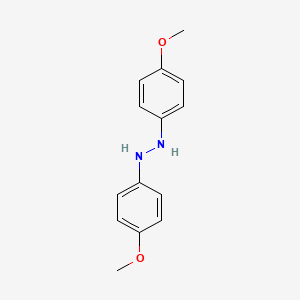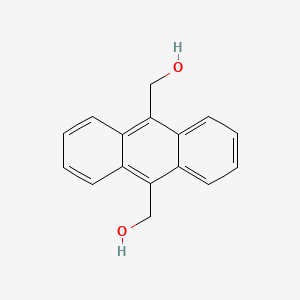![molecular formula C11H11NO5 B3045245 Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- CAS No. 103646-38-4](/img/structure/B3045245.png)
Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]-
描述
Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]-: is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, characterized by the presence of a carboxyethyl group and an amide linkage. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- typically involves the reaction of benzoic acid derivatives with amino acids or their derivatives. One common method is the condensation reaction between benzoic acid and 2-aminoethanoic acid under acidic conditions. The reaction proceeds through the formation of an amide bond, facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Catalysts such as cobalt or manganese naphthenates may be used to enhance the reaction efficiency .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carboxyl groups, converting them into alcohols. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, with reagents such as bromine (Br2) or nitric acid (HNO3) facilitating the process.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of benzoic acid derivatives with additional carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic properties.
- Used in drug development and formulation studies.
Industry:
- Utilized in the production of polymers and resins.
- Applied in the manufacture of specialty chemicals and intermediates.
作用机制
The mechanism of action of benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades and metabolic processes .
相似化合物的比较
Benzoic acid: A simpler derivative with a single carboxyl group.
2-Aminobenzoic acid: Contains an amino group instead of the carboxyethyl group.
4-[(2-Carboxyethyl)amino]benzoic acid: Similar structure but with the carboxyethyl group at a different position.
Uniqueness: Benzoic acid, 2-[[(2-carboxyethyl)amino]carbonyl]- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable amide bonds and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
2-(2-carboxyethylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(16)17/h1-4H,5-6H2,(H,12,15)(H,13,14)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTKKIHBHVDWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566342 | |
| Record name | 2-[(2-Carboxyethyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103646-38-4 | |
| Record name | 2-[(2-Carboxyethyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B3045164.png)
![Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro-](/img/structure/B3045166.png)
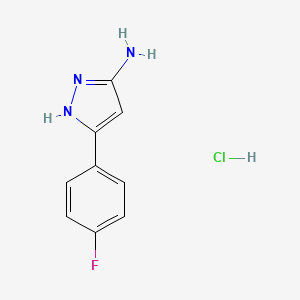
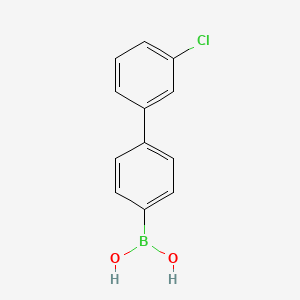
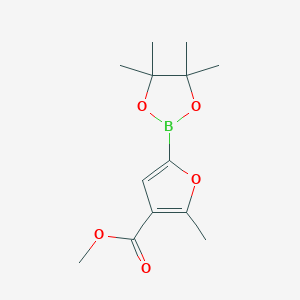
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B3045170.png)
![Ethenamine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B3045171.png)
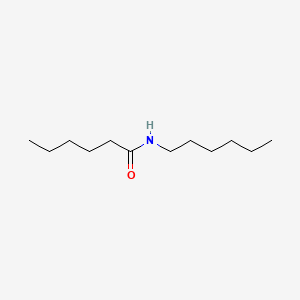
![[(3,3,3-Trifluoropropyl)sulfanyl]benzene](/img/structure/B3045176.png)
